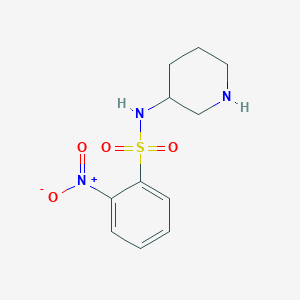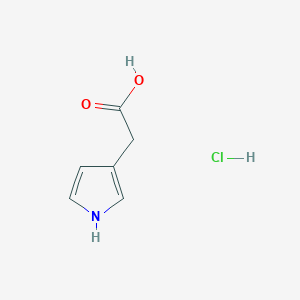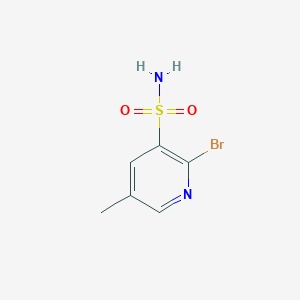
2-Bromo-5-methylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-methylpyridine-3-sulfonamide: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 5-position, and a sulfonamide group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylpyridine-3-sulfonamide typically involves the bromination of 2-methylpyridine followed by sulfonation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2-Bromo-5-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
科学的研究の応用
Chemistry: 2-Bromo-5-methylpyridine-3-sulfonamide is used as a building block in organic synthesis. It is employed in the synthesis of complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: It can be used to synthesize bioactive molecules that target specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .
作用機序
The mechanism of action of 2-Bromo-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
2-Bromo-5-methylpyridine: Lacks the sulfonamide group but shares the bromine and methyl substituents.
5-Bromo-2-methylpyridine: Similar structure but with different substitution pattern.
2-Bromo-5-picoline: Another brominated pyridine derivative with similar reactivity.
Uniqueness: 2-Bromo-5-methylpyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C6H7BrN2O2S |
|---|---|
分子量 |
251.10 g/mol |
IUPAC名 |
2-bromo-5-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11) |
InChIキー |
DFRRQKGTZSEOPF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)Br)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


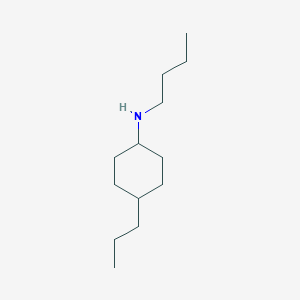
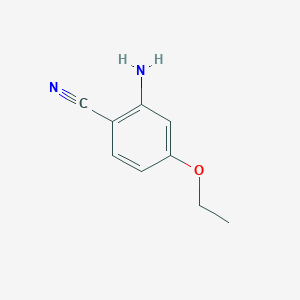
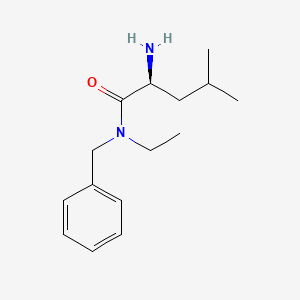
![(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13251356.png)

![Ethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B13251363.png)

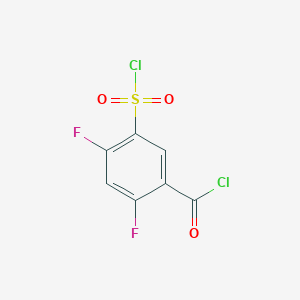
![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13251379.png)
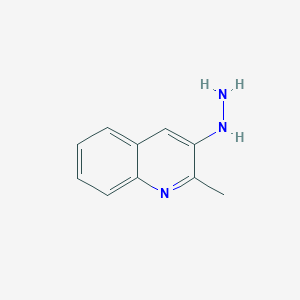
![[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13251396.png)
